N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide
CAS No.: 1172839-25-6
Cat. No.: VC5437093
Molecular Formula: C15H16N4OS
Molecular Weight: 300.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172839-25-6 |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 |
| IUPAC Name | N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C15H16N4OS/c1-9(2)19-14(6-10(3)18-19)17-15(20)11-4-5-12-13(7-11)21-8-16-12/h4-9H,1-3H3,(H,17,20) |
| Standard InChI Key | SXTAYUNJFLBBPT-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CS3)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
N-(1-Isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide (CAS: 1172839-25-6) is a heterocyclic compound featuring a benzo[d]thiazole core linked to a substituted pyrazole moiety via a carboxamide bridge. Its molecular formula is CHNOS, with a molecular weight of 300.4 g/mol . The SMILES notation (Cc1cc(NC(=O)c2ccc3ncsc3c2)n(C(C)C)n1) highlights the isopropyl and methyl substituents on the pyrazole ring and the benzothiazole-carboxamide linkage .
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 300.4 g/mol |
| XLogP3-AA (LogP) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 5 (thiazole S, carboxamide O, pyrazole N) |
| Rotatable Bond Count | 4 |
The compound’s planar benzothiazole system and bulky isopropyl group influence its pharmacokinetic properties, including solubility and membrane permeability .
Synthesis and Structural Optimization
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide involves multi-step reactions:
Synthetic Routes
-
Benzothiazole Core Formation: Cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under oxidative conditions (e.g., using KSCN and bromine in acetic acid) .
-
Pyrazole Substitution: Introduction of the isopropyl and methyl groups via nucleophilic substitution or condensation reactions with hydrazine derivatives .
-
Carboxamide Coupling: Activation of the carboxylic acid group on benzothiazole (e.g., using thionyl chloride) followed by reaction with the pyrazole amine.
A representative protocol from patent literature involves:
-
Step 1: Synthesis of 6-carboxybenzo[d]thiazole via Vilsmeier-Haack formylation.
-
Step 2: Conversion to the acid chloride using SOCl.
-
Step 3: Amide coupling with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a base like triethylamine .
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Benzothiazole formation | 78 | 95 |
| 2 | Acid chloride preparation | 92 | 98 |
| 3 | Amide coupling | 65 | 97 |
Pharmacological Activities
While direct pharmacological data for this compound is limited, structural analogs demonstrate significant bioactivity:
Kinase Inhibition
Benzothiazole carboxamides are known to target kinases such as JAK3 and Aurora kinases. For instance:
-
N-[3-(dimethylamino)propyl]-3-[6-(1H-pyrazol-4-yl)-1,3-benzothiazol-2-yl]chroman-6-carboxamide (PubChem CID: 45375859) inhibits CDK1/2/4/6 with IC < 10 nM .
Comparative Analysis with Analogues
| Compound | Target | IC/EC | Key Structural Difference |
|---|---|---|---|
| This compound | Underexplored | Pending | Isopropyl-pyrazole substituent |
| N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide | JAK3 | 0.8 µM | Tetrahydrofuran substitution |
| 2-Ethyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide | PARP-1 | 12 nM | Ethyl-pyrazole and ethoxyethyl chain |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume